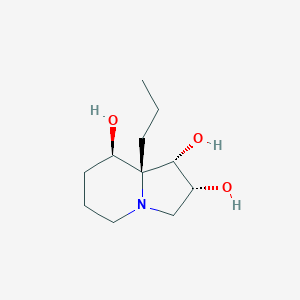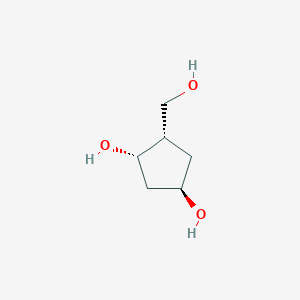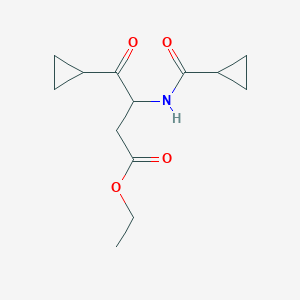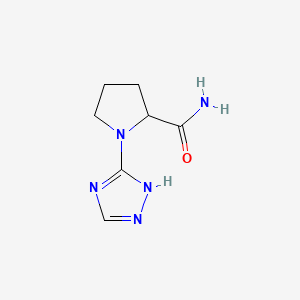![molecular formula C9H10N4O B13093768 4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B13093768.png)
4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one typically involves multicomponent reactions. One common method includes the condensation of appropriate aldehydes, amines, and nitriles under controlled conditions. The reaction is often carried out in the presence of catalysts such as Lewis acids or bases to facilitate the formation of the pyrido[2,3-b]pyrazine core .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality .
化学反応の分析
Types of Reactions
4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[2,3-b]pyrazine derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .
科学的研究の応用
4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is utilized in the development of materials with unique electronic and optical properties, such as organic light-emitting diodes (OLEDs) and nonlinear optical materials
作用機序
The mechanism of action of 4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine: This compound shares a similar core structure but differs in the substitution pattern.
Pyrido[2,3-b]pyrazine derivatives: Various derivatives with different substituents exhibit unique properties and applications
Uniqueness
4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly valuable in the development of advanced materials and potential therapeutic agents .
特性
分子式 |
C9H10N4O |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
4-methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3-one |
InChI |
InChI=1S/C9H10N4O/c1-10-7-9(14)13(2)8-6(12-7)4-3-5-11-8/h3-5H,1-2H3,(H,10,12) |
InChIキー |
MVQGCRHRZFZWMO-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC2=C(N=CC=C2)N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-tert-Butyl[1,2,4]triazolo[1,5-a]pyrimidine-7(6H)-thione](/img/structure/B13093686.png)







![{[6-Amino-3-ethyl-2,4-dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl]sulfanyl}acetic acid](/img/structure/B13093754.png)

![5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B13093759.png)

![1-Benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13093776.png)

